molecular formula C16H16N2O B4971258 N-(9-ethyl-9H-carbazol-3-yl)acetamide CAS No. 6954-68-3

N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B4971258
CAS No.: 6954-68-3
M. Wt: 252.31 g/mol
InChI Key: GLRJFMWWBYTJKW-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)acetamide is a versatile carbazole-based chemical scaffold of significant interest in medicinal chemistry and materials science research. Its core structure serves as a critical synthetic intermediate for constructing more complex molecules with diverse biological and electronic properties. In pharmaceutical research, this acetamide derivative is a key precursor in the design of potential therapeutic agents. Recent studies have utilized this scaffold to develop novel compounds targeting infectious diseases. For instance, it has been used in the synthesis of benzofuran-1,2,4-triazole hybrids that demonstrate promising binding affinities against key SARS-CoV-2 proteins, including the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp), as identified through molecular docking studies . Furthermore, the carbazole core is being explored in the development of new antibacterial agents that target bacterial membrane function and FabH inhibition . Beyond biomedical applications, carbazole derivatives are widely investigated in materials science due to their favorable electronic characteristics. Researchers employ similar structures in the synthesis of organic dyes for use in dye-sensitized solar cells (DSSCs), leveraging the carbazole unit's strong light-harvesting capabilities and role as an electron donor . This compound is provided for research purposes as a building block to support innovation in these fields. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or agricultural chemical. It is not intended for human consumption or diagnostic use.

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-3-18-15-7-5-4-6-13(15)14-10-12(17-11(2)19)8-9-16(14)18/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRJFMWWBYTJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989518
Record name N-(9-Ethyl-9H-carbazol-3-yl)ethanimidic acid
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Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6954-68-3
Record name NSC67710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67710
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Record name N-(9-Ethyl-9H-carbazol-3-yl)ethanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETAMIDO-9-ETHYLCARBAZOLE
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of N-(9-ethyl-9H-carbazol-3-yl)acetamide can be contextualized by comparing it to analogous carbazole-acetamide derivatives. Below is a detailed analysis:

Structural Analogues and Antimicrobial Activity
Compound Name Molecular Formula Key Substituents/Modifications Biological Activity Reference
This compound C₁₆H₁₆N₂O Ethyl (C9), acetamide (C3) Precursor for antifungal derivatives; moderate activity against Candida species
2-(4-Methyl-4H-triazol-3-yl)sulfanyl-N-(9-ethyl-9H-carbazol-3-yl)acetamide (Compound 11) C₁₉H₁₉N₅O₂S Mercapto-triazole moiety Antifungal activity comparable to ketoconazole against C. albicans and C. glabrata
2-(1-Methyl-1H-tetrazol-5-yl)sulfanyl-N-(9-ethyl-9H-carbazol-3-yl)acetamide (Compound 12) C₁₈H₁₈N₆O₂S Mercapto-tetrazole moiety Similar antifungal activity to Compound 11; broad-spectrum action
N-(9-Ethyl-9H-carbazol-3-yl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thienopyrimidin-2-yl)sulfanyl]acetamide C₂₆H₂₆N₄O₂S₂ Thienopyrimidine-sulfanyl group Potential dual activity (antimicrobial and enzyme inhibition)
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide analogues C₂₁H₁₈N₂O₂ Methoxy (C3), phenyl-acetamide Antibacterial activity against E. coli and S. aureus; moderate antifungal effects

Key Observations :

  • Mercapto-heterocyclic modifications (e.g., triazole or tetrazole) significantly enhance antifungal activity, as seen in Compounds 11 and 12. These derivatives match ketoconazole’s efficacy against Candida species .
  • Methoxy groups () improve solubility and bioavailability, enhancing antibacterial potency compared to the parent compound.
Anticancer and Anti-Proliferative Analogues

Carbazole-acetamide derivatives with 1,3,4-oxadiazole or piperazine moieties exhibit notable anti-proliferative activity. For example:

  • 5-[(9H-Carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines () show inhibitory effects on the MCF7 breast cancer cell line (IC₅₀ values < 10 µM) .
  • N-(3-(1,2,3,4-Tetrahydrocarbazol-9-yl)phenyl)acetamide derivatives () demonstrate antitumor activity through mechanisms involving tubulin polymerization inhibition .

Comparison :

  • The parent compound lacks direct anticancer data, but its structural flexibility allows integration of pharmacophores like oxadiazole or tetrahydrocarbazole, which are critical for cytotoxicity.
Anti-Inflammatory and Immunomodulatory Analogues
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]acetamide () activates FPR2 receptors, modulating inflammation pathways in neutrophils .

Structural-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., bromo, nitro) at meta/para positions enhance receptor binding and anti-inflammatory effects .

Q & A

Q. What are the common synthetic routes for preparing N-(9-ethyl-9H-carbazol-3-yl)acetamide?

The synthesis typically involves functionalizing the carbazole core at the 3-position. A key intermediate is 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide, which can react with nucleophiles (e.g., phenols, amines) under reflux conditions. For example, reacting with substituted phenols in the presence of a base (e.g., triethylamine) yields phenoxyacetamide derivatives . Temperature control (~100°C) and solvent selection (e.g., dichloromethane) are critical for optimizing yields. Purification often involves column chromatography using hexane/ethyl acetate gradients .

Q. How is the structural integrity of this compound validated post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL and ORTEP-3 are used for refinement and visualization, with validation tools (e.g., PLATON) checking for geometric anomalies. For example, a monoclinic P21/c space group was confirmed for a related carbazole derivative, with lattice parameters (a=8.0575 Å, b=13.4483 Å) and hydrogen-bonded networks stabilizing the structure . NMR (¹H/¹³C) and IR spectroscopy further confirm functional groups, such as the acetamide carbonyl stretch (~1650–1680 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this compound exhibit antimicrobial activity, particularly against fungal strains. For instance, phenoxyacetamide analogues inhibit fungal plasma membrane ATPases, with IC₅₀ values in the micromolar range. Activity correlates with electron-withdrawing substituents on the aromatic ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for carbazole derivatives?

Discrepancies in reported crystal structures (e.g., bond lengths, torsion angles) may arise from dynamic disorder or refinement errors. Use the IUCr’s structure-validation tools (e.g., checkCIF) to flag outliers. For example, a refinement R-factor >0.08 in SHELXL may indicate overfitting; re-examining hydrogen-bonding networks or applying twinning corrections can improve accuracy . Comparative analysis with databases (e.g., Cambridge Structural Database) helps identify atypical geometry .

Q. What strategies optimize the synthesis of carbazole-acetamide derivatives for enhanced bioactivity?

Structure-activity relationship (SAR) studies suggest substituting the acetamide side chain with heterocycles (e.g., isoxazoles, oxadiazoles) improves antimicrobial potency. For example, replacing the phenyl group with a 5-methylisoxazole increased antifungal activity by 3-fold . Computational modeling (e.g., docking to ATPase binding pockets) guides rational design, while microwave-assisted synthesis reduces reaction times .

Q. How do solvent polarity and reaction conditions influence regioselectivity in carbazole functionalization?

Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the carbazole 3-position due to enhanced stabilization of intermediates. Kinetic studies show that maintaining anhydrous conditions minimizes byproducts (e.g., hydrolysis of chloroacetamide intermediates). For example, a 15% yield increase was achieved using molecular sieves in dichloromethane .

Q. What analytical methods are recommended for characterizing trace impurities in carbazole-acetamide samples?

High-resolution LC-MS (ESI+) identifies impurities down to 0.1% abundance. For example, a common byproduct is the hydrolyzed carboxylic acid derivative (m/z 279.12). Quantitative ¹⁹F NMR (if fluorine-containing analogs are synthesized) and differential scanning calorimetry (DSC) assess thermal stability and polymorphic purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(9-ethyl-9H-carbazol-3-yl)acetamide
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N-(9-ethyl-9H-carbazol-3-yl)acetamide

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